molecular formula C26H21N5O6 B14948187 ethyl 2-{[(5-{[(3-nitrophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate

ethyl 2-{[(5-{[(3-nitrophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate

Cat. No.: B14948187
M. Wt: 499.5 g/mol
InChI Key: KNSKEHCCDRPHIP-UHFFFAOYSA-N
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Description

Ethyl 2-[({5-[(3-nitrobenzoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)amino]benzoate is a complex organic compound with a molecular formula of C24H18N4O6 This compound is characterized by the presence of a nitrobenzoyl group, a pyrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[({5-[(3-nitrobenzoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)amino]benzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate diketone under acidic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via a nitration reaction, where benzoyl chloride is treated with nitric acid.

    Coupling Reactions: The nitrobenzoyl-substituted pyrazole is then coupled with ethyl 2-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({5-[(3-nitrobenzoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)amino]benzoate undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

    Coupling: EDCI, triethylamine

Major Products

    Reduction: 2-[({5-[(3-aminobenzoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)amino]benzoate

    Hydrolysis: 2-[({5-[(3-nitrobenzoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)amino]benzoic acid

Scientific Research Applications

Ethyl 2-[({5-[(3-nitrobenzoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[({5-[(3-nitrobenzoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring and benzoate ester also contribute to the compound’s overall activity by facilitating binding to target proteins and enzymes.

Comparison with Similar Compounds

Ethyl 2-[({5-[(3-nitrobenzoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)amino]benzoate can be compared with similar compounds such as:

  • Ethyl 2-((2-chloro-5-nitrobenzoyl)amino)benzoate
  • Ethyl 2-((4-methyl-3-nitrobenzoyl)amino)benzoate

These compounds share similar structural features but differ in the substituents on the benzoyl group. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making each compound unique in its applications and effects.

Properties

Molecular Formula

C26H21N5O6

Molecular Weight

499.5 g/mol

IUPAC Name

ethyl 2-[[5-[(3-nitrobenzoyl)amino]-1-phenylpyrazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C26H21N5O6/c1-2-37-26(34)20-13-6-7-14-22(20)28-25(33)21-16-27-30(18-10-4-3-5-11-18)23(21)29-24(32)17-9-8-12-19(15-17)31(35)36/h3-16H,2H2,1H3,(H,28,33)(H,29,32)

InChI Key

KNSKEHCCDRPHIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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